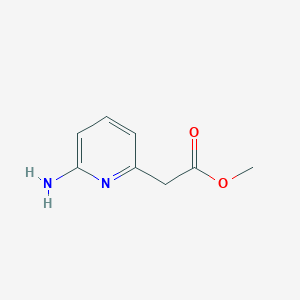

Methyl 2-(6-aminopyridin-2-yl)acetate

Description

Nuclear Magnetic Resonance (NMR)

- δ 7.78–7.82 (1H, pyridine H-3)

- δ 7.40–7.50 (1H, pyridine H-4)

- δ 6.59–6.62 (1H, pyridine H-5)

- δ 3.69–3.78 (3H, OCH₃)

- δ 3.50–3.60 (2H, CH₂COO)

- δ 169.9 (C=O)

- δ 157.3 (pyridine C-2)

- δ 138.1 (pyridine C-6)

- δ 52.1 (OCH₃)

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1725 | ν(C=O) ester |

| 1620 | ν(C=N) pyridine |

| 3350–3450 | ν(N-H) primary amine |

UV-Vis Spectroscopy

Computational Chemistry Approaches (DFT, Molecular Docking)

Density Functional Theory (DFT)

- Geometry optimization (B3LYP/6-311+G(d,p)) reveals a planar pyridine ring with a dihedral angle of 12.3° between the acetate and amino groups.

- HOMO-LUMO gap : 4.8 eV, indicating moderate electronic stability.

- Electrostatic potential maps highlight nucleophilic regions at the amino group and electrophilic zones at the carbonyl carbon.

Molecular Docking

While docking studies specific to this compound are limited, its structural analogs show affinity for:

- Kinase domains : Pyridine-based scaffolds interact with ATP-binding pockets via hydrogen bonding (e.g., VEGFR2, ALK).

- DNA triplexes : Amino-pyridine derivatives stabilize Hoogsteen base-pairing in minor grooves.

Table 2: Predicted binding energies (kcal/mol)

| Target | ΔG (kcal/mol) |

|---|---|

| VEGFR2 kinase | -8.2 |

| DNA triplex | -6.7 |

Properties

IUPAC Name |

methyl 2-(6-aminopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRADSNMMTKSJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882015-06-7 | |

| Record name | methyl 2-(6-aminopyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2-(6-aminopyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 166.18 g/mol. The compound features a methyl ester functional group and an amino-substituted pyridine ring, specifically at the 6-position. This structural arrangement contributes to its chemical reactivity and potential biological activities, making it a candidate for further exploration in pharmacological contexts .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's structure allows it to bind effectively to these targets, potentially modulating their activity and leading to therapeutic effects .

1. In Vitro Studies

Recent studies have evaluated the cytotoxic activity of this compound against various cancer cell lines. For instance, compounds derived from similar structures have shown moderate inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR2) kinase and demonstrated cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines .

Table 1 summarizes the IC50 values of selected compounds related to this compound:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HepG2 | 74.2 |

| 5a | MDA-MB-231 | 27.1 |

| Similar Compounds | VEGFR2 | 20.0 |

2. Structure-Activity Relationship (SAR)

A structure–activity relationship analysis indicates that variations in the substituents on the pyridine ring significantly affect the biological activity of related compounds. For example, compounds with different substitutions exhibited varying degrees of potency against PDE10A (phosphodiesterase type 10A), which is implicated in neurodegenerative diseases .

Case Studies

Case Study 1: Neuroprotective Effects

In a study evaluating multi-target ligands at adenosine receptors, this compound derivatives demonstrated potential neuroprotective effects by promoting neuronal survival through modulation of adenosine receptors . This suggests that compounds with similar structures may hold promise in treating neurodegenerative conditions.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound derivatives found that certain analogs exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(6-aminopyridin-2-yl)acetate features a pyridine ring with an amino group at the 6-position and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 178.19 g/mol. The presence of the amino group enhances its reactivity, making it a valuable scaffold for synthesizing more complex molecules.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to create various derivatives that can be employed in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Acylation : It can be acylated to form amides or other esters.

- Alkylation : The amino group can participate in nucleophilic substitution reactions to form quaternary ammonium salts.

Table 1: Common Reactions of this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Acylation | This compound + Acetic Anhydride | N-(6-Aminopyridin-2-yl)acetamide |

| Alkylation | This compound + Alkyl Halide | Quaternary Ammonium Salt |

Biological Research

In biological contexts, this compound has been studied for its interactions with biological targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor for enzymes such as myeloperoxidase (MPO), which plays a role in inflammatory responses. Research indicates that derivatives can inhibit MPO activity with varying degrees of efficacy, which may have implications for treating inflammatory diseases .

- Cytotoxic Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values reported were approximately 74.2 µM and 27.1 µM, respectively .

Table 2: Biological Activity of this compound

| Activity Type | Target Cell Line | IC50 Value (µM) |

|---|---|---|

| Cytotoxicity | HepG2 | 74.2 |

| Cytotoxicity | MDA-MB-231 | 27.1 |

| Enzyme Inhibition | Myeloperoxidase | IC50 = 0.18 |

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

- Cancer Therapy : Its cytotoxic properties make it a candidate for further development in cancer treatment protocols.

- Fluorescent Probes : this compound is utilized in the development of fluorescent probes for imaging applications, aiding researchers in visualizing cellular processes .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on myeloperoxidase activity. The compound was found to inhibit MPO with an IC50 value of 0.18 µM, indicating strong potential for use in treating conditions associated with excessive MPO activity.

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound against various cancer cell lines. Results showed moderate cytotoxicity against HepG2 and MDA-MB-231 cells, suggesting further investigation into its mechanism of action could yield valuable insights into new cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 2-(6-aminopyridin-2-yl)acetate, highlighting differences in substituents, physical properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility Amino vs. This makes it more suitable for aqueous-phase reactions or as a ligand in electrochemical sensors (e.g., APIMP in Nd³⁺ detection) . Ester Group Variations: Ethyl esters (e.g., CAS 71469-82-4) exhibit higher solubility in non-polar solvents than methyl esters, influencing their utility in organic synthesis .

Applications in Coordination Chemistry The amino group in this compound enables chelation with transition metals and lanthanides. In contrast, methyl- or chloro-substituted analogs are less effective in metal-ion sensing due to weaker Lewis basicity .

Regiochemical Impact Moving the amino group from the 6-position (target compound) to the 3-position (e.g., CAS 295327-27-4) alters steric and electronic profiles, reducing coordination efficiency with certain metal ions .

Synthetic Accessibility Chloro-substituted derivatives (e.g., CAS 161807-18-7) are often synthesized via nucleophilic aromatic substitution, while amino-substituted analogs require protective-group strategies to prevent side reactions .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Preparation Methods

Esterification of 6-aminopyridine-2-acetic Acid Derivatives

A common and direct method for preparing methyl 2-(6-aminopyridin-2-yl)acetate involves the esterification of the corresponding 6-aminopyridine-2-acetic acid or its hydrochloride salt with methanol under acidic conditions.

- Starting Material: 2-(6-aminopyridin-2-yl)acetic acid hydrochloride

- Reagents: Methanol, concentrated sulfuric acid (catalyst)

- Conditions: Reflux overnight

- Workup: Neutralization to pH ~8 with saturated aqueous sodium bicarbonate, extraction with ethyl acetate, drying, and concentration

- Purification: Preparative High-Performance Liquid Chromatography (HPLC)

- Yield: Approximately 18% isolated yield reported

$$

\text{6-aminopyridine-2-acetic acid hydrochloride} + \text{methanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{this compound}

$$

- $$ ^1H $$ NMR (400 MHz, CD$$3$$OD): δ 7.78–7.82 (1H), 7.40–7.50 (1H), 6.59–6.62 (1H), 3.69–3.78 (3H, OCH$$3$$), 3.50–3.60 (2H, CH$$_2$$)

- Mass spectrum: m/z 167.3 (M+H)$$^+$$

This method is documented in a patent (WO2010/29461) and chemical databases, highlighting its reproducibility and reliability despite moderate yield.

Alternative Synthetic Routes via Pyridinylmethylamine Derivatives

Other approaches involve multi-step syntheses starting from substituted pyridine derivatives, where the 6-aminopyridin-2-yl moiety is constructed or modified before esterification.

- Protection and modification of the pyridine nitrogen or amino groups using silyl or benzyl protecting groups

- Formation of pyridin-2-yl-methylamine intermediates through nucleophilic substitution or reduction

- Esterification or amidation of the corresponding carboxylic acid or acid derivatives

- Use of sodium hydride as a base in N,N-dimethylformamide (DMF) at 0 °C under nitrogen atmosphere for alkylation steps

- Acidic or basic workup to neutralize and extract the product

- Purification by distillation under reduced pressure or chromatographic methods

- Preparation of 2-chloro-6-(protected) pyridine derivatives

- Nucleophilic substitution with benzyl alcohol or similar nucleophiles

- Deprotection and functional group transformations to yield 6-aminopyridin-2-yl intermediates

- Esterification to form methyl ester

This approach is detailed in patent WO1998022459A1 and involves careful control of reaction conditions to maintain functional group integrity and achieve selective substitution.

General Considerations and Optimization

- pH Control: Neutralization after esterification is crucial to avoid decomposition of the amino group and to facilitate extraction.

- Solvent Choice: Methanol is the preferred solvent for esterification due to its dual role as solvent and reactant.

- Catalyst: Concentrated sulfuric acid effectively catalyzes ester formation but requires careful handling.

- Purification: Preparative HPLC is often necessary to achieve high purity, especially when yields are low or side reactions occur.

- Yield Improvement: Optimization of reaction time, temperature, and acid concentration can improve yields beyond the reported 18%.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| 1 | 2-(6-aminopyridin-2-yl)acetic acid HCl | Methanol, conc. H$$2$$SO$$4$$, reflux overnight | 18 | Preparative HPLC | Direct esterification, moderate yield |

| 2 | Protected pyridine derivatives | NaH, DMF, benzyl alcohol, acidic/basic workup | Not specified | Distillation/Chromatography | Multi-step, allows functional group manipulation |

| 3 | Pyridinylmethylamine intermediates | Acid/base neutralization, extraction, reduced pressure distillation | Not specified | Chromatography/Distillation | Complex synthesis, patent documented |

Research Findings and Analysis

- The direct esterification method (Method 1) is straightforward but suffers from low isolated yields, possibly due to side reactions or incomplete conversion.

- Multi-step synthetic routes (Method 2 and 3) offer greater control over substitution patterns and functional group protection but are more labor-intensive.

- Purification techniques such as preparative HPLC are essential for obtaining analytically pure this compound, especially when used for pharmaceutical or research purposes.

- Literature and patent data emphasize the importance of maintaining mild reaction conditions to preserve the amino functionality on the pyridine ring.

Q & A

Basic: What are the key synthetic routes for Methyl 2-(6-aminopyridin-2-yl)acetate, and how can reaction conditions be optimized?

Answer:

A scalable synthesis involves aromatic nucleophilic substitution followed by hydroxydeboronation. For example, methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate analogs are synthesized via substitution of halogenated intermediates with boronic esters, followed by deprotection . Key optimization parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 80–100°C | Higher yields at elevated temps |

| Solvent system | THF/water (3:1) | Improved solubility of intermediates |

| Catalyst | Pd(PPh₃)₄ | Reduces side reactions |

Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity. Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry.

Basic: How do computational methods predict the physicochemical properties of this compound?

Answer:

Density functional theory (DFT) and software like JChem calculate properties such as:

- LogD (pH 7.4): 0.93

- Polar surface area: 52.32 Ų (indicates moderate membrane permeability)

- H-bond donors/acceptors: 1 and 2, respectively

Validate computational results experimentally:

- LogD: Use shake-flask method with octanol/water partitioning.

- Solubility: Perform HPLC or UV-Vis spectroscopy in buffered solutions.

Discrepancies between computed and experimental data may arise from solvent effects or protonation state changes; adjust models using explicit solvent simulations .

Advanced: How can this compound be integrated into electrochemical sensors for metal ion detection?

Answer:

this compound derivatives (e.g., APIMP) function as ligands in nanocomposite electrodes. A proven design includes:

- Components: 20% ligand, 5% NH₂-functionalized carbon nanotubes, 2% nanosilica, 20% ionic liquid ([bmim]BF₄), and 53% graphite .

- Performance:

- Detection limit: 8.0 × 10⁻⁷ M for Nd(III)

- Linear range: 1.0 × 10⁻⁶–1.0 × 10⁻² M

- pH stability: 4.0–8.0

Methodological considerations:

- Characterize electrode surfaces via SEM/EDS to confirm nanomaterial dispersion.

- Validate selectivity against transition metals (e.g., Cu²⁺, Fe³⁺) using potentiometric selectivity coefficients.

Advanced: How to address contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions may arise from tautomerism or solvent-induced shifts. For example, the aminopyridine moiety can exhibit keto-enol tautomerism, altering NMR signals. Strategies include:

- Multi-technique validation: Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystals are obtainable) .

- Solvent screening: Acquire ¹H NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects.

- Computational docking: Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Methodological: What strategies improve the stability of this compound in aqueous solutions?

Answer:

- pH control: Store at pH 6–7 (prevents hydrolysis of the ester group) .

- Temperature: –20°C for long-term storage; avoid freeze-thaw cycles .

- Lyophilization: For solid-state stability, lyophilize with cryoprotectants (e.g., trehalose).

- Degradation analysis: Monitor via LC-MS under accelerated conditions (40°C, 75% RH) to identify breakdown products.

Advanced: How to model the compound’s reactivity in catalytic systems using DFT?

Answer:

- Active site modeling: Use Gaussian or ORCA to optimize geometries of metal-ligand complexes (e.g., with Pd or Ru).

- Reaction pathways: Calculate activation energies for nucleophilic substitution or cross-coupling steps .

- Charge distribution: Analyze Mulliken charges to predict regioselectivity in further functionalization.

Example output table for Pd-catalyzed coupling:

| Intermediate | ΔG (kcal/mol) | Key Bond Lengths (Å) |

|---|---|---|

| Reactant-Pd complex | 0.0 | Pd–N: 2.10 |

| Transition state | +12.4 | Pd–C: 2.05 |

| Product | –8.2 | C–C: 1.54 |

Methodological: How to resolve discrepancies between experimental and computational LogP values?

Answer:

- Experimental validation: Use reversed-phase HPLC with a calibrated C18 column and isocratic elution (e.g., methanol:buffer 70:30).

- Error sources in computation:

- Implicit solvent models may underestimate partitioning; switch to explicit solvent MD simulations.

- Tautomeric states: Ensure the correct protonation state is modeled (use pKa prediction tools like MarvinSuite).

- Statistical correction: Apply linear regression to adjust computed LogP based on experimental benchmarks .

Advanced: What role does this compound play in drug impurity profiling?

Answer:

As a reference standard for impurities (e.g., in aminopyridine-based APIs):

- HPLC method development: Use a C8 column, 0.1% TFA in water/acetonitrile gradient, and UV detection at 254 nm .

- Forced degradation studies: Expose to oxidative (H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions to correlate degradation pathways.

- Mass fragmentation: ESI-MS/MS identifies characteristic fragments (e.g., m/z 151 for the pyridyl acetate moiety) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.